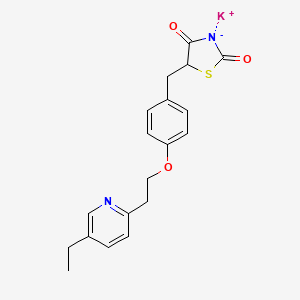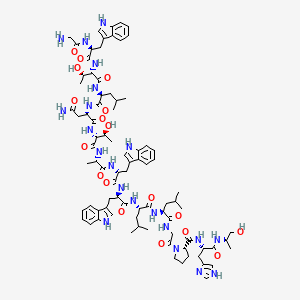
Sulfosuccinimidyl 7-amino-4-methylcoumarin-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfosuccinimidyl 7-amino-4-methylcoumarin-3-acetate is an amine-reactive fluorophore used for labeling antibodies, proteins, and other compounds. This compound contains an N-hydroxysuccinimide ester, which is a commonly used reactive group for labeling proteins. The compound emits a blue fluorescence and is well-suited for double and triple labeling with other fluorochromes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl-7-amino-4-methylcoumarin-3-acetate involves the reaction of 7-amino-4-methylcoumarin-3-acetic acid with N-hydroxysuccinimide and a sulfonating agent. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under mild conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of sulfosuccinimidyl-7-amino-4-methylcoumarin-3-acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Sulfosuccinimidyl 7-amino-4-methylcoumarin-3-acetate primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group reacts with primary amines on proteins and other biomolecules, forming stable amide bonds and releasing the N-hydroxysuccinimide group .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, such as lysine residues on proteins, and buffers like sodium borate buffer at pH 8.5. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure optimal reactivity and stability .
Major Products Formed
The major products formed from these reactions are labeled proteins or other biomolecules with a covalently attached fluorophore. This labeling allows for the visualization and tracking of these molecules in various biological and chemical assays .
Aplicaciones Científicas De Investigación
Sulfosuccinimidyl 7-amino-4-methylcoumarin-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of proteins, antibodies, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for quality control and product testing
Mecanismo De Acción
The mechanism of action of sulfosuccinimidyl-7-amino-4-methylcoumarin-3-acetate involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorophore to the target, allowing for its detection and visualization. The molecular targets include proteins, peptides, and other biomolecules with accessible primary amines .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxycoumarin (Umbelliferone): Another coumarin-based dye used for similar fluorescence applications.
4-Methylumbelliferone (4-MU): A coumarin derivative used in various biochemical assays.
4-Methyl-7-coumarinylacetic acid (MCA): Used as a fluorescent probe in enzyme assays
Uniqueness
Sulfosuccinimidyl 7-amino-4-methylcoumarin-3-acetate is unique due to its high reactivity with primary amines and its stability under physiological conditions. Its blue fluorescence emission makes it suitable for multiplexing with other fluorophores, allowing for more complex and detailed analyses in various research fields .
Propiedades
Número CAS |
152305-86-7 |
|---|---|
Fórmula molecular |
C16H14N2O9S |
Peso molecular |
410.353 |
Nombre IUPAC |
1-[(3-acetyloxy-4-methyl-2-oxochromen-7-yl)amino]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C16H14N2O9S/c1-7-10-4-3-9(5-11(10)27-16(22)14(7)26-8(2)19)17-18-13(20)6-12(15(18)21)28(23,24)25/h3-5,12,17H,6H2,1-2H3,(H,23,24,25) |
Clave InChI |
DTMMZESZHTZRSO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NN3C(=O)CC(C3=O)S(=O)(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


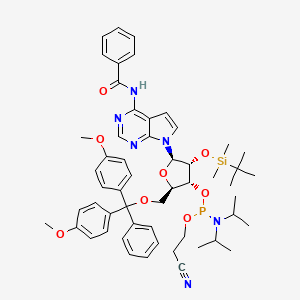
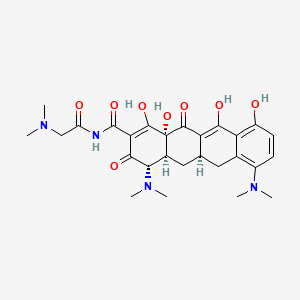
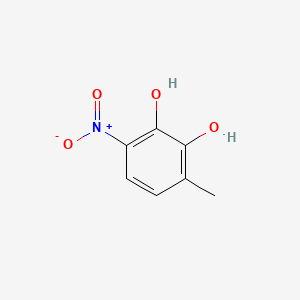
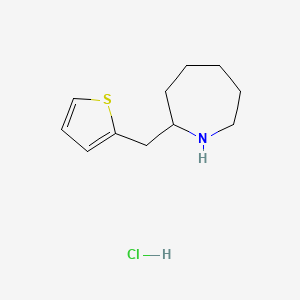
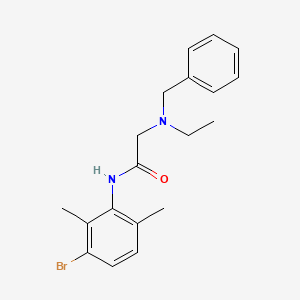

![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)
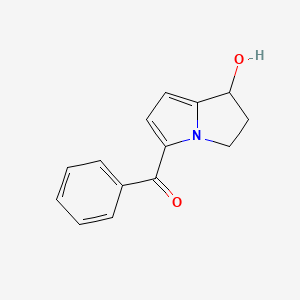
![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)
![2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584607.png)
![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)
